molecular formula C17H19N3O2 B2408692 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one CAS No. 1171049-65-2

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one

Cat. No. B2408692
CAS RN: 1171049-65-2
M. Wt: 297.358
InChI Key: XVHKCEWPOFQXJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one, also known as CPOP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. CPOP is a pyrrolidinone derivative that has been found to exhibit promising pharmacological properties, making it a subject of intense research.

Scientific Research Applications

Synthesis and Chemical Properties

Research on polycyclic systems containing the 1,2,4-oxadiazole ring, such as the one mentioned, focuses on developing novel synthesis methods. One study details a one-pot condensation method leading to novel bicyclic systems confirmed by various spectroscopic methods. This synthesis route could provide a foundation for creating derivatives with enhanced properties or biological activities (Kharchenko, Detistov, & Orlov, 2008).

Biological Activity

Compounds structurally related to "4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one" have been explored for their potential biological activities. For instance, some novel pyrrole analogs, including derivatives of oxadiazoles, have shown promising antimycobacterial activities. These findings indicate the potential of such compounds in the development of new antimicrobial and antitubercular agents (Joshi, More, Pansuriya, Aminabhavi, & Gadad, 2017).

Apoptosis Induction and Anticancer Potential

Research into 3-aryl-5-aryl-1,2,4-oxadiazoles has identified compounds that act as novel apoptosis inducers, demonstrating significant activity against breast and colorectal cancer cell lines. Such compounds, through inducing apoptosis, reveal a novel approach to cancer therapy, highlighting the therapeutic potential of oxadiazole derivatives in oncology (Zhang et al., 2005).

Material Science Applications

The unique structural features of oxadiazole-containing compounds extend their utility to material science. For example, polymers incorporating the 1,3,4-oxadiazole ring have been developed for their high thermal stability and specific optical properties, making them suitable for applications in electronics and photonics (Hamciuc et al., 2015).

properties

IUPAC Name

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-10-3-6-14(11(2)7-10)20-9-13(8-15(20)21)17-18-16(19-22-17)12-4-5-12/h3,6-7,12-13H,4-5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHKCEWPOFQXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.